

PNU-200579 Analytical Standards: Application Notes and Protocols

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Compound of Interest

Compound Name: PNU-200579

Cat. No.: B1678929

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-200579, also known as Tolterodine 5-carboxylic acid, is the major metabolite of the potent muscarinic receptor antagonist, Tolterodine.^{[1][2]} Tolterodine is clinically used for the treatment of overactive bladder. The formation of **PNU-200579** is a key step in the metabolic clearance of Tolterodine.^{[1][3]} Understanding the analytical standards and protocols for **PNU-200579** is crucial for researchers in drug metabolism, pharmacokinetics, and toxicology to accurately quantify the metabolite in biological matrices and to characterize the metabolic profile of Tolterodine.

These application notes provide detailed information on the analytical standards of **PNU-200579**, experimental protocols for its analysis, and a visualization of its metabolic pathway.

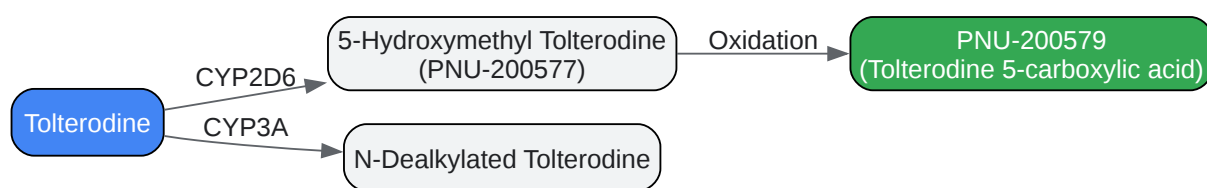
Data Presentation

Chemical and Physical Properties of PNU-200579

Property	Value	Reference
Systematic Name	3-[(1R)-3-[bis(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid	PubChem
Common Synonyms	Tolterodine 5-carboxylic acid, Carboxy desfesoterodine	MedChemExpress, PubChem
CAS Number	194482-44-5	[4]
Molecular Formula	C ₂₂ H ₂₉ NO ₃	
Molecular Weight	355.47 g/mol	

Metabolic Pathway of Tolterodine to PNU-200579

The biotransformation of Tolterodine to **PNU-200579** is a multi-step process primarily occurring in the liver. The pathway involves initial hydroxylation of the 5-methyl group of Tolterodine, catalyzed by the cytochrome P450 enzyme CYP2D6, to form the active metabolite 5-hydroxymethyl tolterodine (PNU-200577). This intermediate is then further oxidized to an aldehyde and subsequently to the carboxylic acid, **PNU-200579**. An alternative, less prominent pathway involves the N-dealkylation of Tolterodine, which is mediated by CYP3A enzymes.



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Metabolic pathway of Tolterodine.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Tolterodine in Human Liver Microsomes

This protocol is adapted from methodologies described for studying the in vitro metabolism of Tolterodine.

Objective: To generate and quantify the formation of **PNU-200579** from Tolterodine using human liver microsomes.

Materials:

- **PNU-200579** analytical standard
- Tolterodine
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Formic acid
- LC-MS/MS system

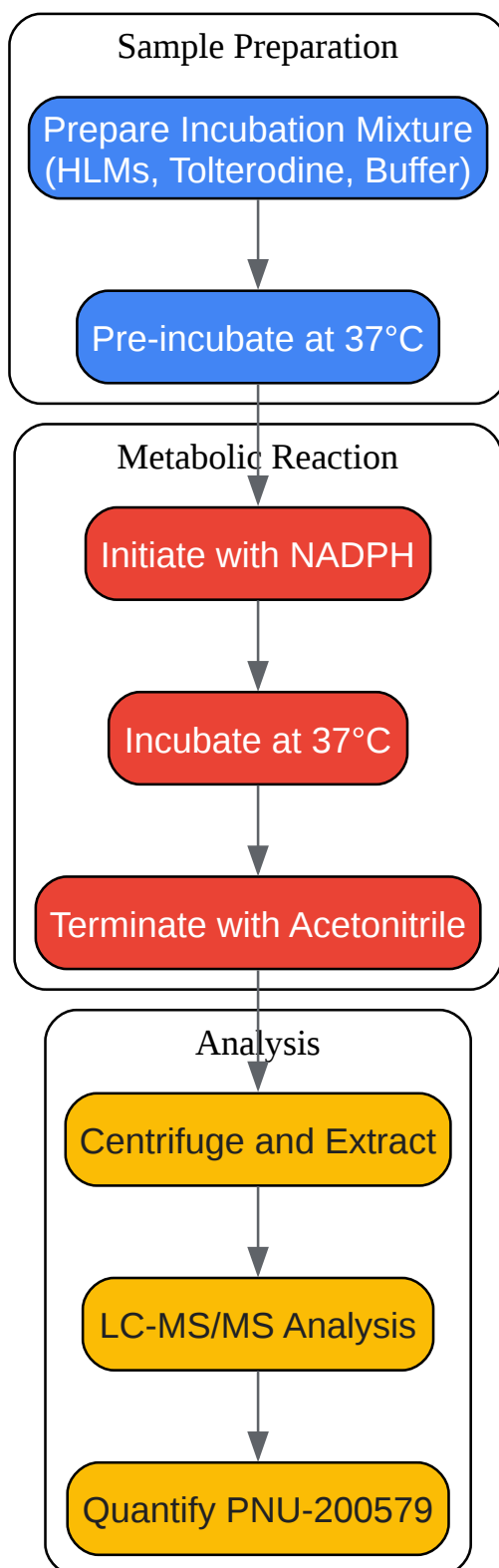
Procedure:

- Incubation Preparation:
 - Prepare a stock solution of Tolterodine in a suitable solvent (e.g., methanol or DMSO).
 - In a microcentrifuge tube, add phosphate buffer (pH 7.4), pooled human liver microsomes (final concentration typically 0.5-1 mg/mL), and the Tolterodine stock solution (final concentration to be tested, e.g., 1-10 μ M).
 - Pre-incubate the mixture at 37°C for 5 minutes.
- Initiation of Metabolic Reaction:

- Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.
- Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes) with gentle shaking.
- Reaction Termination:
 - Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.
 - Vortex the mixture vigorously to precipitate the proteins.
- Sample Processing:
 - Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into an LC-MS/MS system.
 - Use a suitable C18 column for chromatographic separation.
 - Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Set up the mass spectrometer for the detection of **PNU-200579** using multiple reaction monitoring (MRM). The specific precursor and product ion transitions for **PNU-200579** will need to be optimized.
- Quantification:
 - Prepare a standard curve of **PNU-200579** in the same matrix as the samples.

- Quantify the amount of **PNU-200579** formed in the incubation samples by comparing their peak areas to the standard curve.

Workflow for In Vitro Metabolism Study



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Workflow for in vitro metabolism of Tolterodine.

Application Notes

- **Drug Metabolism Studies:** **PNU-200579** serves as a critical analytical standard for in vitro and in vivo drug metabolism studies of Tolterodine. Its quantification helps in understanding the metabolic fate and clearance pathways of the parent drug.
- **Pharmacokinetic (PK) Analysis:** In clinical and preclinical studies, monitoring the plasma and urine concentrations of both Tolterodine and **PNU-200579** is essential for a comprehensive pharmacokinetic assessment.
- **CYP2D6 and CYP3A Phenotyping:** The formation of **PNU-200579** and other metabolites can be used as a probe to study the activity of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A, which are involved in the metabolism of a wide range of drugs.
- **Toxicology and Safety Assessment:** As a major metabolite, the safety profile of **PNU-200579** should be considered during the toxicological evaluation of Tolterodine. The availability of the analytical standard is necessary for conducting such safety studies.
- **Analytical Method Development:** A certified analytical standard of **PNU-200579** is indispensable for the development and validation of robust bioanalytical methods for its quantification in various biological matrices.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific laboratory settings and analytical instrumentation. Always refer to relevant safety data sheets (SDS) before handling any chemical substances.

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References

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